molecular formula C15H14O3 B8166489 Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166489
M. Wt: 242.27 g/mol
InChI Key: IIADGSJUKPQPQE-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a methyl ester group at position 3, a hydroxyl group at position 6 on one benzene ring, and a methyl substituent at position 3' on the adjacent ring. The biphenyl core is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) , followed by functionalization steps such as esterification and hydroxylation.

Properties

IUPAC Name

methyl 4-hydroxy-3-(3-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-9-12(15(17)18-2)6-7-14(13)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIADGSJUKPQPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Starting Materials: The reaction requires an aryl halide (such as 6-bromo-3’-methyl-[1,1’-biphenyl]-3-carboxylate) and a boronic acid (such as 6-hydroxyphenylboronic acid).

    Catalyst: A palladium catalyst, often in the form of palladium acetate or palladium chloride, is used.

    Base: A base such as potassium carbonate or sodium hydroxide is added to facilitate the reaction.

    Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.

    Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: The major products include 6-oxo-3’-methyl-[1,1’-biphenyl]-3-carboxylate.

    Reduction: The major products include 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: The major products depend on the substituent introduced, such as 6-bromo-3’-methyl-[1,1’-biphenyl]-3-carboxylate.

Scientific Research Applications

Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related biphenyl derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate 6-OH, 3'-CH₃, 3-COOCH₃ C₁₅H₁₄O₄ Polar hydroxyl enhances solubility; methyl groups increase lipophilicity.
Methyl 6-acetamido-[1,1'-biphenyl]-3-carboxylate (1k) 6-NHAc, 3-COOCH₃ C₁₆H₁₅NO₄ Acetamido group improves metabolic stability; reduced hydrogen bonding vs. OH.
[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-hydroxy-4'-methyl-, methyl ester 6-Cl, 3'-OH, 4'-CH₃, 3-COOCH₃ C₁₅H₁₃ClO₄ Chloro group increases reactivity; steric hindrance from 4'-CH₃ affects conformation.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline core with 6,7-OCH₃, 1-CH₃, 2-COOCH₂CH₃ C₁₆H₂₁NO₄ Heterocyclic core alters electronic properties; methoxy groups enhance π-π interactions.

Physicochemical and Reactivity Comparisons

  • Hydrogen Bonding : The hydroxyl group in the target compound facilitates hydrogen bonding, increasing solubility in polar solvents compared to its acetamido analog (1k), which relies on weaker van der Waals interactions .
  • Steric Effects : The 3'-methyl group in the target compound introduces minimal steric hindrance compared to the 4'-methyl analog in the chloro derivative (), which may restrict rotational freedom in the biphenyl system .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase the electrophilicity of the ester group, accelerating hydrolysis rates.

Biological Activity

Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by its unique structural features, including a hydroxyl group and a carboxylate ester. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

The molecular formula of this compound is C15H14O3C_{15}H_{14}O_3, with a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure with functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and carboxylate groups facilitate hydrogen bonding and other intermolecular interactions, which can modulate the activity of enzymes and receptors:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For example:

  • Bacterial Inhibition : In vitro assays demonstrated that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound also shows antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Anti-inflammatory Properties

Research has shown that this compound can reduce inflammation markers in cell cultures. Key findings include:

  • Cytokine Modulation : this compound significantly decreases the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
  • Inhibition of COX Enzymes : It may also inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies

StudyFindings
Study 1 : Antimicrobial EfficacyDemonstrated effective inhibition of S. aureus and E. coli at concentrations as low as 50 µg/mL.
Study 2 : Anti-inflammatory EffectsShowed a reduction in IL-6 levels by up to 70% in lipopolysaccharide (LPS)-activated macrophages treated with 100 µM of the compound.

Comparison with Similar Compounds

This compound can be compared with other biphenyl derivatives to highlight its unique properties:

CompoundStructureBiological Activity
Methyl 6-hydroxy-[1,1'-biphenyl]-2-carboxylateHydroxyl at position 6Moderate antimicrobial activity
Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylateHydroxyl at position 4Lower anti-inflammatory effects

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